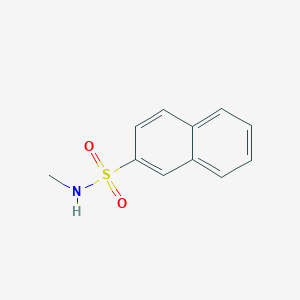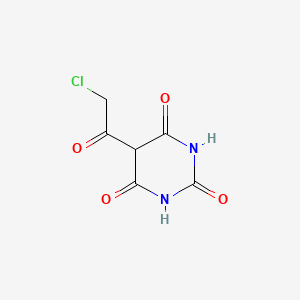
5-(Chloroacetyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Chloroacetyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound that contains a pyrimidine ring substituted with a chloroacetyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloroacetyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the reaction of barbituric acid with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Barbituric Acid+Chloroacetyl Chloride→this compound
The reaction is usually conducted in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
5-(Chloroacetyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Oxo derivatives of the pyrimidine ring.
Reduction: Hydroxyl derivatives of the pyrimidine ring.
科学的研究の応用
5-(Chloroacetyl)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand the biological activity of pyrimidine derivatives and their interactions with biological targets.
Industrial Applications: The compound can be used in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 5-(Chloroacetyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with biological targets such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrimidine ring can also interact with nucleic acids, affecting their function and stability.
類似化合物との比較
Similar Compounds
Barbituric Acid: A precursor in the synthesis of 5-(Chloroacetyl)pyrimidine-2,4,6(1H,3H,5H)-trione.
5-Acetylpyrimidine-2,4,6(1H,3H,5H)-trione: A similar compound with an acetyl group instead of a chloroacetyl group.
5-(Bromoacetyl)pyrimidine-2,4,6(1H,3H,5H)-trione: A similar compound with a bromoacetyl group instead of a chloroacetyl group.
Uniqueness
This compound is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and potential biological activity. The chloroacetyl group can participate in specific chemical reactions that are not possible with other substituents, making this compound valuable for various applications in research and industry.
特性
CAS番号 |
672286-67-8 |
|---|---|
分子式 |
C6H5ClN2O4 |
分子量 |
204.57 g/mol |
IUPAC名 |
5-(2-chloroacetyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C6H5ClN2O4/c7-1-2(10)3-4(11)8-6(13)9-5(3)12/h3H,1H2,(H2,8,9,11,12,13) |
InChIキー |
XXXZMKFHJANJKK-UHFFFAOYSA-N |
正規SMILES |
C(C(=O)C1C(=O)NC(=O)NC1=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Chlorodifluoromethyl-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12442425.png)

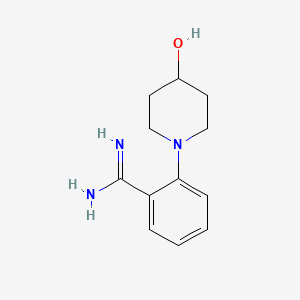
![8-Hydroxy-2-oxaspiro[3.5]non-7-en-6-one](/img/structure/B12442446.png)
![6-Aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride](/img/structure/B12442459.png)
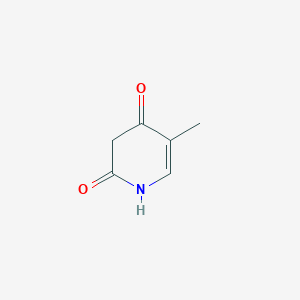

![3-({2-[(4-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)phenyl acetate](/img/structure/B12442484.png)
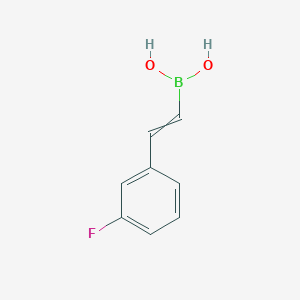


![1-Boc-2-[(3-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12442495.png)
